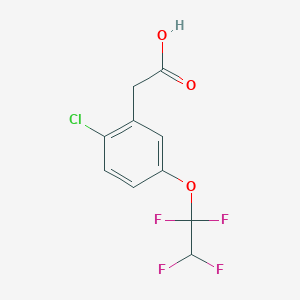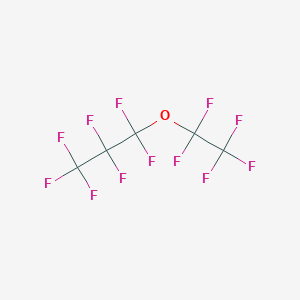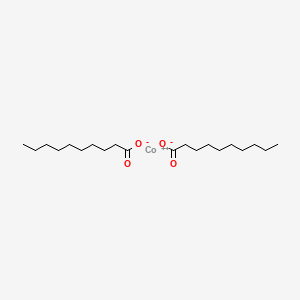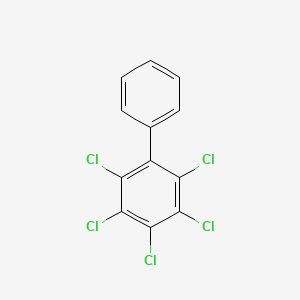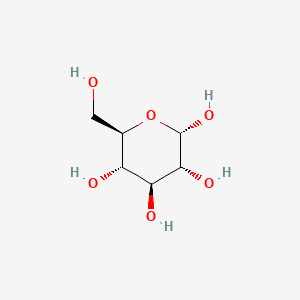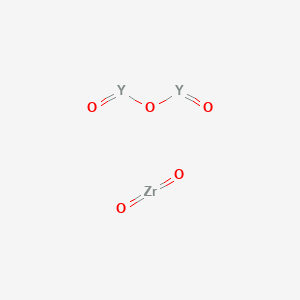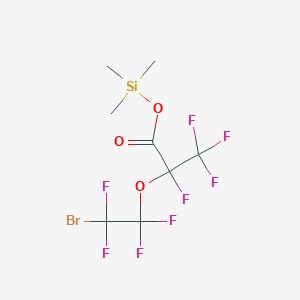
Trimethylsilyl 2-(2-bromotetrafluoroethoxy) tetrafluoropropionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethylsilyl 2-(2-bromotetrafluoroethoxy) tetrafluoropropionate is a fluorinated organic compound with the molecular formula C8H9BrF8O3Si. It is known for its unique chemical structure, which includes both bromine and fluorine atoms, making it a valuable compound in various chemical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trimethylsilyl 2-(2-bromotetrafluoroethoxy) tetrafluoropropionate typically involves the reaction of 2-(2-bromotetrafluoroethoxy)tetrafluoropropionic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
Trimethylsilyl 2-(2-bromotetrafluoroethoxy) tetrafluoropropionate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Hydrolysis: The trimethylsilyl group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the trimethylsilyl group.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used. For example, substitution with sodium azide forms the corresponding azide compound.
Hydrolysis: The major product is 2-(2-bromotetrafluoroethoxy)tetrafluoropropionic acid.
Wissenschaftliche Forschungsanwendungen
Trimethylsilyl 2-(2-bromotetrafluoroethoxy) tetrafluoropropionate has several applications in scientific research:
Biology: Investigated for its potential use in labeling and imaging studies due to its fluorine content.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Trimethylsilyl 2-(2-bromotetrafluoroethoxy) tetrafluoropropionate involves its ability to undergo substitution and hydrolysis reactions. The presence of bromine and fluorine atoms allows it to participate in various chemical transformations, making it a versatile reagent in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Trimethylsilyl 2-(2-chlorotetrafluoroethoxy)tetrafluoropropionate
- Trimethylsilyl 2-(2-iodotetrafluoroethoxy)tetrafluoropropionate
Uniqueness
Trimethylsilyl 2-(2-bromotetrafluoroethoxy) tetrafluoropropionate is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and properties compared to its chlorinated and iodinated counterparts .
Eigenschaften
CAS-Nummer |
1309602-76-3 |
|---|---|
Molekularformel |
C8H9BrF8O3Si |
Molekulargewicht |
413.13 g/mol |
IUPAC-Name |
trimethylsilyl 2-(2-bromo-1,1,2,2-tetrafluoroethoxy)-2,3,3,3-tetrafluoropropanoate |
InChI |
InChI=1S/C8H9BrF8O3Si/c1-21(2,3)19-4(18)5(10,7(13,14)15)20-8(16,17)6(9,11)12/h1-3H3 |
InChI-Schlüssel |
GEKIIFWHPZCMJU-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)OC(=O)C(C(F)(F)F)(OC(C(F)(F)Br)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


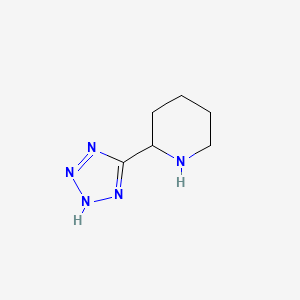
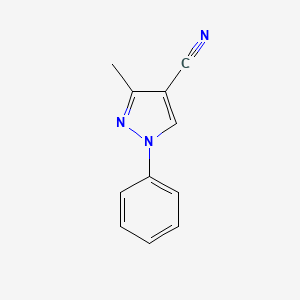
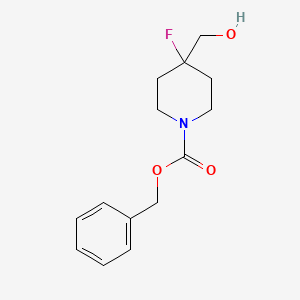
![[(1S,2R,3S,4S,5R,6S)-2,3,5-trihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate](/img/structure/B8270341.png)
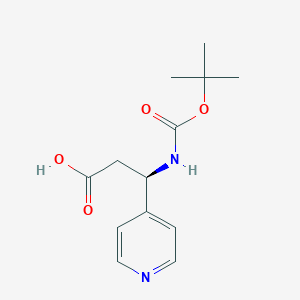
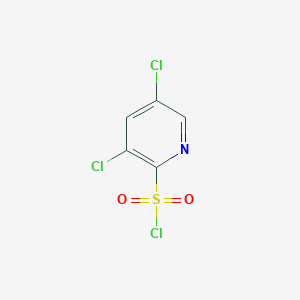
![[2-(3-Fluorophenyl)pyrimidin-5-yl]methanol](/img/structure/B8270382.png)
